molecular formula C14H10ClF3N4O B8456068 6-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one

6-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8456068
M. Wt: 342.70 g/mol
InChI Key: ZCZHUIZYRUWDHF-UHFFFAOYSA-N
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Description

6-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C14H10ClF3N4O and its molecular weight is 342.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10ClF3N4O

Molecular Weight

342.70 g/mol

IUPAC Name

6-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C14H10ClF3N4O/c15-12-9(14(16,17)18)6-19-13(22-12)20-8-2-3-10-7(5-8)1-4-11(23)21-10/h2-3,5-6H,1,4H2,(H,21,23)(H,19,20,22)

InChI Key

ZCZHUIZYRUWDHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC3=NC=C(C(=N3)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2,4-Dichloro-5-trifluoromethyl-pyrimidine (963 mg, 4.43 mmol) in 30 mL of 50/50 mixture of t-BuOH/DCE was added a solution of ZnCl2 (1M in THF;4.43 mL). After one hour 6-Amino-3,4-dihydro-1H-quinolin-2-one (480 mg;2.95 mmol) was added followed by the dropwise addition of triethylamine (0.617 ml, 4.43 mmol) in 2 mL t-BUOH/DCE. Following removal of the solvent under reduced pressure, the crude reaction was triturated from methanol and the product filtered off as a yellow solid 723 mg (72% yield). 1H NMR (DMSO-d6, 400 MHz) δ 2.39 (t, J=12 Hz; 2H), 2.80 (t, J=8 Hz; 2H), 6.78 (d, J=8 Hz; 1H), 7.35 (d, J=8 Hz; 1H), 7.40 (br s, 1H), 8.70 (s, 1H), 10.02 (s, 1H), 10.48 (s, 1H). HPLC ret. time: 6.074 (96% purity), LRMS (M+) 343.2/345.2.
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963 mg
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0.617 mL
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4.43 mL
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72%

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